Basrgg
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Overview
Description
Basrgg is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of polyphenolic compounds and is found in various natural sources, including fruits, vegetables, and herbs. In
Mechanism Of Action
Basrgg exerts its effects through various mechanisms, including the modulation of signaling pathways, inhibition of enzymes, and regulation of gene expression. It has been shown to modulate the activity of various transcription factors, including NF-κB, AP-1, and Nrf2. Basrgg has also been shown to inhibit the activity of enzymes, including cyclooxygenase and lipoxygenase.
Biochemical And Physiological Effects
Basrgg has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and DNA damage. Basrgg has also been shown to improve glucose metabolism, lipid metabolism, and insulin sensitivity. Additionally, Basrgg has been shown to have neuroprotective effects, including the prevention of neuronal damage and the improvement of cognitive function.
Advantages And Limitations For Lab Experiments
Basrgg has several advantages for lab experiments. It is readily available, relatively inexpensive, and has low toxicity. Basrgg is also stable under various conditions, making it suitable for long-term storage and transportation. However, Basrgg has some limitations for lab experiments. It has low solubility in water, making it difficult to dissolve in aqueous solutions. Basrgg is also sensitive to light and heat, which can affect its stability.
Future Directions
There are several future directions for the study of Basrgg. One direction is the investigation of its potential use in the treatment of various diseases, including cardiovascular diseases, diabetes, and obesity. Another direction is the exploration of its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to understand the mechanisms underlying the effects of Basrgg and to optimize its use in clinical settings.
Conclusion
In conclusion, Basrgg is a polyphenolic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It can be synthesized through various methods, including chemical synthesis, extraction from natural sources, and biotransformation. Basrgg has been studied for its antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties. It exerts its effects through various mechanisms and has several biochemical and physiological effects. Basrgg has advantages and limitations for lab experiments, and there are several future directions for its study.
Synthesis Methods
Basrgg can be synthesized through various methods, including chemical synthesis, extraction from natural sources, and biotransformation. Chemical synthesis involves the use of chemical reactions to create Basrgg from simpler compounds. Extraction from natural sources involves the isolation of Basrgg from fruits, vegetables, and herbs. Biotransformation involves the use of microorganisms to convert simpler compounds into Basrgg.
Scientific Research Applications
Basrgg has been the subject of extensive scientific research due to its potential therapeutic applications. It has been studied for its antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties. Basrgg has also been investigated for its potential use in the treatment of cardiovascular diseases, diabetes, and obesity.
properties
CAS RN |
137553-03-8 |
---|---|
Product Name |
Basrgg |
Molecular Formula |
C48H78O20S |
Molecular Weight |
1007.2 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl] (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-9-sulfooxy-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate |
InChI |
InChI=1S/C48H78O20S/c1-21(2)23-11-16-48(18-17-46(7)24(30(23)48)9-10-28-45(6)14-13-29(68-69(59,60)61)44(4,5)27(45)12-15-47(28,46)8)43(58)67-42-39(66-41-37(57)35(55)32(52)25(19-49)63-41)38(33(53)26(20-50)64-42)65-40-36(56)34(54)31(51)22(3)62-40/h22-42,49-57H,1,9-20H2,2-8H3,(H,59,60,61)/t22-,23-,24+,25+,26+,27-,28+,29-,30+,31-,32+,33+,34+,35-,36+,37+,38-,39+,40-,41+,42+,45-,46+,47+,48-/m0/s1 |
InChI Key |
LLDIGFBNDXWNGP-BLWWJGNOSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@@H]([C@@H]2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)[C@]45CC[C@H]([C@@H]4[C@H]6CC[C@@H]7[C@]8(CC[C@@H](C([C@@H]8CC[C@]7([C@@]6(CC5)C)C)(C)C)OS(=O)(=O)O)C)C(=C)C)CO)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C45CCC(C4C6CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OS(=O)(=O)O)C)C(=C)C)CO)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C45CCC(C4C6CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OS(=O)(=O)O)C)C(=C)C)CO)O)O)O)O |
synonyms |
3-betulinic acid 3-O-sulfate 28-O-(rhamnopyranosyl(1-4)-O-glucopyranosyl(1-6))-glucopyranoside BASRGG |
Origin of Product |
United States |
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